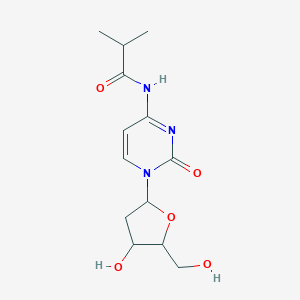

Ibu-deoxycytidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O5/c1-7(2)12(19)14-10-3-4-16(13(20)15-10)11-5-8(18)9(6-17)21-11/h3-4,7-9,11,17-18H,5-6H2,1-2H3,(H,14,15,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTIVAGPIHEWDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401806 | |

| Record name | ST056931 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110522-75-3 | |

| Record name | ST056931 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of the Isobutyryl Group in Deoxycytidine Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of oligonucleotide synthesis and the development of nucleic acid-based therapeutics, the precise control of chemical reactions is paramount. This is achieved through the strategic use of protecting groups, temporary modifications to reactive functional groups that prevent unwanted side reactions. Among these, the isobutyryl (Ibu) group plays a crucial role in the protection of the exocyclic amine of deoxycytidine. This technical guide provides an in-depth exploration of the function of the isobutyryl protecting group in Ibu-deoxycytidine, detailing its mechanism, application in solid-phase oligonucleotide synthesis, and the rationale behind its selection over other protecting groups.

Introduction: The Imperative of Protecting Groups in Nucleoside Chemistry

The synthesis of oligonucleotides, the building blocks of DNA and RNA, is a stepwise process that involves the sequential addition of nucleoside phosphoramidites to a growing chain. Each nucleoside contains reactive functional groups, including the hydroxyl groups of the sugar moiety and the exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine). To ensure the specific and controlled formation of the desired phosphodiester backbone, these reactive sites must be temporarily blocked or "protected".[1][2]

The ideal protecting group exhibits several key characteristics:

-

Ease of Introduction: It should react efficiently and selectively with the target functional group under mild conditions.

-

Stability: It must remain intact throughout the multiple steps of oligonucleotide synthesis, which include coupling, capping, and oxidation.

The Isobutyryl Group: A Workhorse for Cytidine Protection

The isobutyryl group is a simple acyl group derived from isobutyric acid. In the context of Ibu-deoxycytidine, it is attached to the exocyclic N4-amino group of the cytosine base. This seemingly minor modification has profound implications for the successful synthesis of DNA and RNA strands.

Preventing Undesirable Side Reactions

The primary role of the isobutyryl group is to prevent the nucleophilic N4-amino group of deoxycytidine from participating in unwanted side reactions during oligonucleotide synthesis.[] Without protection, this amino group could react with the activated phosphoramidite monomers, leading to branched oligonucleotide chains and other impurities.

Modulating Reactivity and Solubility

The introduction of the isobutyryl group also influences the overall chemical properties of the deoxycytidine monomer. It can enhance solubility in the organic solvents used during solid-phase synthesis, such as acetonitrile, which can lead to higher effective concentrations of the phosphoramidite and improved coupling efficiency.[4]

The Chemistry of Protection and Deprotection

The application and removal of the isobutyryl group are well-established chemical transformations.

Protection: Acylation of Deoxycytidine

The isobutyryl group is typically introduced by reacting 2'-deoxycytidine with isobutyryl chloride or isobutyric anhydride in the presence of a base, such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the N4-amino group of cytidine attacks the carbonyl carbon of the acylating agent.

Experimental Protocol: Synthesis of N4-Isobutyryl-2'-deoxycytidine

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and starting materials.

-

Dissolution: Suspend 2'-deoxycytidine in a suitable aprotic solvent, such as pyridine.

-

Cooling: Cool the reaction mixture in an ice bath to control the exothermic reaction.

-

Acylation: Slowly add isobutyryl chloride (or isobutyric anhydride) to the stirred suspension. The amount of acylating agent should be in slight excess.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the reaction is complete, quench the excess acylating agent by the addition of a small amount of water or methanol.

-

Work-up and Purification: The product is then isolated and purified using standard techniques, such as extraction and crystallization or silica gel chromatography.

Deprotection: Base-Catalyzed Hydrolysis

While effective, standard deprotection with ammonium hydroxide often requires elevated temperatures (e.g., 55°C) and prolonged reaction times (several hours) to ensure complete removal of all protecting groups, particularly the more resistant isobutyryl group on guanine.[][5][6]

Comparison with Other Protecting Groups for Cytidine

The choice of a protecting group is a critical decision in oligonucleotide synthesis. While the benzoyl (Bz) and acetyl (Ac) groups are also commonly used for cytidine protection, the isobutyryl group offers a distinct set of advantages and disadvantages.[2][]

| Protecting Group | Structure | Relative Lability | Key Considerations |

| Isobutyryl (Ibu) | (CH₃)₂CHCO- | Intermediate | Good balance of stability and lability. Slower to cleave than acetyl but faster than benzoyl under standard conditions.[7] |

| Acetyl (Ac) | CH₃CO- | High | More labile than isobutyryl and benzoyl. Its rapid removal can minimize side reactions like transamination.[7] |

| Benzoyl (Bz) | C₆H₅CO- | Low | More stable than isobutyryl and acetyl. Slower deprotection can sometimes lead to incomplete removal or side reactions.[5][7] |

A significant advantage of the isobutyryl group over the benzoyl group is its reduced propensity to cause transamination, a side reaction where the exocyclic amine is displaced by the deprotecting amine (e.g., ammonia or methylamine).[7] For instance, when using ethylene diamine for deprotection, the level of transamination with the isobutyryl group is around 4%, significantly lower than the 16% observed with the benzoyl group.[7]

Visualization of the Protective Role

The following diagrams illustrate the key chemical transformations involving the isobutyryl protecting group.

Caption: Comparison of unprotected and Ibu-protected deoxycytidine.

Conclusion: A Balanced Choice for Robust Synthesis

The isobutyryl protecting group represents a well-balanced and reliable choice for the protection of the exocyclic amine of deoxycytidine in oligonucleotide synthesis. Its intermediate lability ensures stability during the synthetic cycles while allowing for efficient removal during the final deprotection step. By preventing unwanted side reactions and contributing to favorable reaction kinetics, the isobutyryl group is an indispensable tool for researchers and scientists in the synthesis of high-quality oligonucleotides for a wide range of applications, from basic research to the development of novel therapeutics.

References

-

Biotage. Solid Phase Oligonucleotide Synthesis. [Link]

-

Glen Research. (1996). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report, 9(1), 2-4. [Link]

-

Hayakawa, Y., et al. (2010). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 15(10), 7509-7527. [Link]

-

Megan, R. (2023, June 17). Solid state oligonucleotide synthesis (phosphoramidite method). YouTube. [Link]

-

Glen Research. (1993). UltraFast DNA Synthesis - 10 Minute Deprotection. Glen Report, 6(2), 2-3. [Link]

-

Synthego. (2021, October 26). Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production. [Link]

-

Pon, R. T., Damha, M. J., & Ogilvie, K. K. (1985). Necessary protection of the O6-position of guanine during the solid phase synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron Letters, 26(21), 2525-2528. [Link]

-

Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

-

Hayakawa, Y., et al. (2010). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N-Cyano-Ethylthymine. ResearchGate. [Link]

-

Taj, S. A. S., et al. (2003). Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1327-1330. [Link]

-

Lönnberg, H. (2017). Synthesis of oligonucleotides on a soluble support. Beilstein Journal of Organic Chemistry, 13, 1340-1374. [Link]

-

Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397-416. [Link]

-

Zhang, X., & Gu, X. (2018). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Molecules, 23(5), 1083. [Link]

-

ATDBio. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]

Sources

The Emergence of a Novel Bi-functional Molecule: A Technical Guide to the Discovery and Initial Synthesis of Ibu-deoxycytidine

Abstract

The convergence of anti-inflammatory and cytotoxic therapeutic strategies presents a compelling frontier in drug development. This guide details the conceptual discovery and initial synthetic pathways for Ibu-deoxycytidine, a novel conjugate molecule linking the non-steroidal anti-inflammatory drug (NSAID) ibuprofen to the nucleoside 2'-deoxycytidine. We explore the scientific rationale underpinning this molecular design, focusing on a dual-pronged therapeutic potential: targeted delivery to inflamed or malignant tissues and synergistic anti-proliferative and anti-inflammatory action. This document provides two distinct, detailed protocols for the initial synthesis of Ibu-deoxycytidine, targeting either an amide linkage at the N4 position of the cytosine base or an ester linkage at the 5'-hydroxyl of the deoxyribose sugar. Comprehensive methodologies, from the activation of ibuprofen to the strategic use of protecting groups and final conjugation, are presented. Furthermore, we outline the requisite analytical techniques for the structural verification and purity assessment of the synthesized conjugate. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, oncology, and inflammatory diseases.

Conceptual Discovery: The Rationale for Ibu-deoxycytidine

The "discovery" of Ibu-deoxycytidine is not one of serendipity in a laboratory, but rather a deliberate, rational design born from the synthesis of established pharmacological principles. The core hypothesis is that covalently linking ibuprofen to deoxycytidine can create a prodrug with enhanced therapeutic properties compared to the administration of the individual compounds.

The Convergence of Anti-inflammatory and Cytotoxic Pathways

Chronic inflammation is a well-established driver of cellular proliferation and malignancy. NSAIDs, like ibuprofen, exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.[1][2] Nucleoside analogues, such as gemcitabine and cytarabine, are cornerstone chemotherapeutic agents that, upon intracellular phosphorylation, interfere with DNA synthesis and repair, leading to apoptosis in rapidly dividing cells.[3][4][5][6]

The conjugation of an NSAID to a nucleoside analogue is a promising strategy to create a dual-target agent.[7][8] Masking the carboxylic acid group of ibuprofen can mitigate its gastrointestinal side effects, while the deoxycytidine moiety can facilitate targeted uptake into cells.[7]

Leveraging Nucleoside Transporters for Targeted Delivery

Mammalian cells are equipped with a suite of nucleoside transporters (NTs), such as human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs), which are often overexpressed in cancer cells to meet their high demand for nucleic acid precursors.[9][10][11][12] By attaching ibuprofen to deoxycytidine, the resulting conjugate is hypothesized to be recognized and actively transported into target cells via these transporters. This "Trojan horse" strategy could concentrate the therapeutic payload in inflamed or malignant tissues, enhancing efficacy while minimizing systemic toxicity.[10][13]

}

Figure 1: Proposed mechanism of action for Ibu-deoxycytidine, illustrating targeted uptake and intracellular release of active moieties.

Initial Synthesis of Ibu-deoxycytidine

Two primary synthetic routes are proposed for the initial synthesis of Ibu-deoxycytidine, each targeting a different linkage point on the deoxycytidine molecule. Route A describes the formation of a 5'-O-ester linkage, while Route B details the synthesis of an N4-amide linkage. Both routes necessitate the use of protecting groups to ensure regioselectivity.

Prerequisite: Activation of Ibuprofen

For efficient coupling to deoxycytidine, the carboxylic acid of ibuprofen must be activated. The conversion to ibuprofen acyl chloride is a robust and widely used method.

Protocol 2.1.1: Synthesis of 2-(4-isobutylphenyl)propanoyl chloride

-

Suspend ibuprofen (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add dimethylformamide (DMF) (catalytic amount, ~0.05 eq).

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude ibuprofen acyl chloride, which can be used in the subsequent steps without further purification.[14][15][16]

Route A: Synthesis of 5'-O-(2-(4-isobutylphenyl)propanoyl)-2'-deoxycytidine

This route targets the primary 5'-hydroxyl group of the deoxyribose moiety for esterification. To prevent side reactions at the N4-amino group, it must first be protected.

}

Figure 2: Workflow for the synthesis of the 5'-O-ester conjugate of Ibu-deoxycytidine.

Protocol 2.2.1: N4-Acetylation of 2'-deoxycytidine

-

Suspend 2'-deoxycytidine (1.0 eq) in anhydrous pyridine.

-

Cool the mixture to 0 °C and add acetic anhydride (1.5 eq) dropwise.

-

Stir the reaction at room temperature for 4-6 hours.

-

Quench the reaction by adding methanol.

-

Remove the solvent under reduced pressure and purify the resulting N4-acetyl-2'-deoxycytidine by silica gel chromatography.[17][18][19][20]

Protocol 2.2.2: 5'-O-Esterification

-

Dissolve N4-acetyl-2'-deoxycytidine (1.0 eq) in anhydrous pyridine.

-

Add the freshly prepared ibuprofen acyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2.2.3: N4-Deprotection

-

Dissolve the crude protected conjugate in methanolic ammonia.

-

Stir at room temperature for 12-24 hours.

-

Remove the solvent under reduced pressure.

-

Purify the final product, 5'-O-(2-(4-isobutylphenyl)propanoyl)-2'-deoxycytidine, by silica gel chromatography or preparative HPLC.

Route B: Synthesis of N4-(2-(4-isobutylphenyl)propanoyl)-2'-deoxycytidine

This route targets the exocyclic N4-amino group of the cytosine base for acylation. To ensure selectivity, the 5'- and 3'-hydroxyl groups of the deoxyribose must be protected.

}

Figure 3: Workflow for the synthesis of the N4-amide conjugate of Ibu-deoxycytidine.

Protocol 2.3.1: 5',3'-Hydroxyl Protection

-

Dissolve 2'-deoxycytidine (1.0 eq) in anhydrous pyridine.

-

Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Quench with methanol and remove the solvent under reduced pressure.

-

Purify the 5',3'-O-bis(TBDMS)-2'-deoxycytidine by silica gel chromatography.[21][]

Protocol 2.3.2: N4-Acylation

-

Dissolve the protected deoxycytidine (1.0 eq) in anhydrous DCM.

-

Add pyridine (1.5 eq).

-

Add ibuprofen acyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir at room temperature overnight.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, filter, and concentrate to yield the fully protected conjugate.[23]

Protocol 2.3.3: Hydroxyl Deprotection

-

Dissolve the protected conjugate in tetrahydrofuran (THF).

-

Add tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.5 eq).

-

Stir at room temperature for 4-8 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Concentrate the organic layer and purify the final product, N4-(2-(4-isobutylphenyl)propanoyl)-2'-deoxycytidine, by silica gel chromatography or preparative HPLC.

Characterization and Quality Control

The structural integrity and purity of the synthesized Ibu-deoxycytidine must be rigorously confirmed using a combination of analytical techniques.

| Technique | Purpose | Expected Observations for Ibu-deoxycytidine |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of covalent linkage. | Appearance of characteristic peaks for both the ibuprofen (isobutyl group, aromatic protons) and deoxycytidine (sugar and base protons) moieties. A downfield shift of the 5'-protons (for the ester) or a change in the chemical shift of the cytosine ring protons (for the amide) would be indicative of successful conjugation. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of identity. | The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the Ibu-deoxycytidine conjugate. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification. | A single, sharp peak in the chromatogram indicates a high degree of purity. The retention time will be distinct from the starting materials. Purity can be quantified by integrating the peak area.[24][25][26][27] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Presence of characteristic absorption bands for ester or amide carbonyl groups, in addition to the signals from the parent molecules. |

Conclusion and Future Directions

This guide has laid out the conceptual framework and practical synthetic pathways for the novel molecule, Ibu-deoxycytidine. The rationale for its design is rooted in established principles of targeted drug delivery and synergistic pharmacology. The provided protocols, based on well-documented reactions in nucleoside and carboxylic acid chemistry, offer a robust starting point for the initial synthesis and characterization of this promising conjugate.

Future work will involve the in vitro evaluation of Ibu-deoxycytidine's stability in plasma and cellular extracts, its affinity for nucleoside transporters, and its cytotoxic and anti-inflammatory activity in relevant cell lines. These studies will be crucial in validating the therapeutic hypothesis and guiding the further development of this innovative molecular entity.

References

-

Safrole. (n.d.). Ibuprofen Properties, Reactions and Applications. Retrieved from [Link]

- Podgorska, M., Kocic, I., & Wicha, J. (2011). Nucleoside/nucleobase transporters: drug targets of the future? Future Medicinal Chemistry, 3(2), 219-237.

- Thompson, C. J., Hans, M., & Scholz, C. (2006). Synthesis and Evaluation of Novel Polyester-Ibuprofen Conjugates for Modified Drug Release. Journal of Applied Polymer Science, 102(2), 1594-1603.

-

The Science Snail. (2018, October 11). Synthesis of ibuprofen from benzene. Retrieved from [Link]

- Kilburg, M., & Silver, R. (2019). Ibuprofen Synthesis. Synaptic, Central College.

- Chat Perche, MD, PhD. (2024, January 23). 【It's like Cytidine?】Cytarabine (Ara-C) and Gemcitabine【Anti-Cancer Drug Pharmacology】 [Video]. YouTube.

- Gamazon, E. R., Huang, R. S., Cox, N. J., & Dolan, M. E. (2010). Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression. Molecular cancer therapeutics, 9(4), 935–943.

-

Dr.Oracle. (2025, August 13). What is the mechanism of action (MOA) of Gemcitabine? Retrieved from [Link]

- Sun, W., Zou, Y., Wang, Y., Zhang, Y., Chen, Y., Yin, T., ... & He, Z. (2021). Nucleoside transporter-guided cytarabine-conjugated liposomes for intracellular methotrexate delivery and cooperative choriocarcinoma therapy. Journal of Nanobiotechnology, 19(1), 1-17.

- Al-Masoudi, N. A., Al-Salihi, N. A., & Al-Amiery, A. A. (2020). Synthesis and Characterization of some new Ibuprofen Derivatives and Study Antibacterial Activity. International Journal of Drug Delivery Technology, 10(3), 454-458.

-

Hoffman, R. (n.d.). Antimetabolites. Medical Pharmacology. Retrieved from [Link]

- Peters, G. J., Bergman, A. M., Ruiz van Haperen, V. W., Veerman, G., Kuiper, C. M., & Braakhuis, B. J. (2007). The synergistic interaction of gemcitabine and cytosine arabinoside with the ribonucleotide reductase inhibitor triapine is schedule dependent. Cancer letters, 250(1), 68–76.

- Dai, Q., & He, C. (2011). Preparation of DNA containing 5-hydroxymethyl-2'-deoxycytidine modification through phosphoramidites with TBDMS as 5-hydroxymethyl protecting group. Current protocols in nucleic acid chemistry, Chapter 4, Unit 4.47.1–18.

- Dziuba, D., Grzybowska, K., Walczak, M. Z., & Girstun, A. (2018). N4-acyl-2′-deoxycytidine-5′-triphosphates for the enzymatic synthesis of modified DNA. Nucleic acids research, 46(12), 5895–5907.

- MDPI. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(15), 5897.

- Molina-Arcas, M., Casado, F. J., & Pastor-Anglada, M. (2013). Nucleoside transporter proteins as biomarkers of drug responsiveness and drug targets. Frontiers in pharmacology, 4, 15.

- Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (22), 3649-3676.

- Dever, T. E., & Al-Hashimi, H. M. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society, 144(8), 3466-3475.

- Lu, Y., & Hu, K. (2021). Transporter-Targeted Nano-Sized Vehicles for Enhanced and Site-Specific Drug Delivery. Pharmaceutics, 13(10), 1599.

- Li, Y., Zhang, Z., Liu, Y., Zhang, R., Liu, J., Li, J., ... & Peng, X. (2023). Nonsteroidal anti-inflammatory drugs (NSAIDs) and nucleotide analog GS-441524 conjugates with potent in vivo efficacy against coronaviruses. Journal of Medicinal Chemistry, 66(3), 2008-2022.

- Morote-Garcia, J. C., Rosenberger, P., & Pastor-Anglada, M. (2018). Emerging Roles of Nucleoside Transporters. Frontiers in pharmacology, 9, 606.

- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.

-

Chemistry Steps. (n.d.). Synthesis of Ibuprofen. Retrieved from [Link]

- Banoub, J. H., Newton, R. P., Esmans, E., Ewing, D. F., & Mackenzie, G. (2005). Recent developments in mass spectrometry for the characterization of nucleosides, nucleotides, oligonucleotides, and nucleic acids. Chemical reviews, 105(5), 1869–1916.

- Dever, T. E., & Al-Hashimi, H. M. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. ACS Central Science, 8(3), 3466-3475.

- Ghosh, S., & De, D. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Journal of basic and clinical physiology and pharmacology, 31(4).

- Park, J., Lee, S., Kim, H., & Lee, K. C. (2015). Synthesis of Ibuprofen Conjugated Molecular Transporter Capable of Enhanced Brain Penetration. Bulletin of the Korean Chemical Society, 36(1), 329-332.

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

- Bekhit, A. A., El-Sayed, M. A. A., & Al-Rashood, K. A. (2020). Synthesis of new ibuprofen hybrid conjugates as potential anti-inflammatory and analgesic agents. Future Medicinal Chemistry, 12(15), 1367-1382.

- Augusta University Research Institute, Inc. (2021).

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

- Washington University School of Medicine. (2022). Use of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to Quantify Modified Nucleosides. In Methods in Molecular Biology (Vol. 2444, pp. 125-140). Humana Press Inc.

- Bekhit, A. A., El-Sayed, M. A. A., Al-Rashood, K. A., & El-Adl, K. (2023).

-

Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

- Borges, A., Radkov, A., & Thuy-Boun, P. S. (2022).

- The Organic Chemistry Tutor. (2019, July 29). 08.08 Esterification of Carboxylic Acids [Video]. YouTube.

- Gao, Y., Zhao, F., Wang, Q., & Xu, B. (2013). The conjugation of nonsteroidal anti-inflammatory drugs (NSAID) to small peptides for generating multifunctional supramolecular nanofibers/hydrogels.

- The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography.

- Armando Hasudungan. (2018, March 12).

Sources

- 1. New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Oncology [pharmacology2000.com]

- 7. Nonsteroidal anti-inflammatory drugs (NSAIDs) and nucleotide analog GS-441524 conjugates with potent in vivo efficacy against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nucleoside/nucleobase transporters: drug targets of the future? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nucleoside transporter-guided cytarabine-conjugated liposomes for intracellular methotrexate delivery and cooperative choriocarcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Nucleoside transporter proteins as biomarkers of drug responsiveness and drug targets [frontiersin.org]

- 12. Frontiers | Emerging Roles of Nucleoside Transporters [frontiersin.org]

- 13. Transporter-Targeted Nano-Sized Vehicles for Enhanced and Site-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. safrole.com [safrole.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. medkoo.com [medkoo.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. N4-Acetyl-2'-Deoxycytidine, 32909-05-0 | BroadPharm [broadpharm.com]

- 21. Preparation of DNA containing 5-hydroxymethyl-2'-deoxycytidine modification through phosphoramidites with TBDMS as 5-hydroxymethyl protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. mdpi.com [mdpi.com]

- 25. profiles.wustl.edu [profiles.wustl.edu]

- 26. protocols.io [protocols.io]

- 27. thepharmajournal.com [thepharmajournal.com]

Key features of isobutyryl protection for deoxycytidine.

Technical Guide: -Isobutyryl Protection for Deoxycytidine

Abstract

The

Chemical Architecture & Mechanism

Structural Logic

In standard phosphoramidite chemistry, the exocyclic amine of deoxycytidine (

-

(Benzoyl): Highly stable due to conjugation of the phenyl ring with the amide. Requires harsh deprotection (conc.

-

(Acetyl): Highly labile due to minimal steric hindrance and lack of conjugation. Deprotects rapidly (AMA, 65°C, 10 min).ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> - (Isobutyryl): The isopropyl group provides steric bulk similar to benzoyl but lacks aromatic conjugation. The +I (inductive) effect of the isopropyl group makes the carbonyl carbon less electrophilic than acetyl, but the lack of resonance stabilization (compared to benzoyl) makes the amide bond more susceptible to nucleophilic attack by hydroxide/ammonia than benzoyl.

The Transamidation Problem

A critical failure mode in

-

Mechanism: Nucleophilic attack at the amide carbonyl

Tetrahedral intermediate -

Empirical Performance:

- : ~16% Transamidation (with ethylenediamine).

- : ~4% Transamidation.

- : <1% Transamidation (Deprotection is faster than the side reaction).

Visualization: Protection Landscape

Caption: Comparative landscape of dC protection groups.

Synthesis of the Monomer

The synthesis of 5'-O-DMT-

Protocol: Transient Silylation Route

Reagents:

-

Silylating Agent: Trimethylchlorosilane (TMSCl).[6]

-

Acylating Agent: Isobutyryl Chloride.[2]

-

Solvent: Anhydrous Pyridine.[6]

Step-by-Step Workflow:

-

Transient Protection:

-

Suspend dried 2'-deoxycytidine in anhydrous pyridine.

-

Add TMSCl (approx. 4-5 equivalents).[]

-

Mechanism:[][4][7][8] Silylation of 3'-OH and 5'-OH (and transiently

, though the amide forms preferentially).ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -

Observation: Solution becomes clear as the silylated nucleoside dissolves.[6]

-

-

N-Acylation:

-

Add Isobutyryl Chloride (1.1 - 1.2 eq) dropwise.[]

-

Stir at room temperature (2h).

-

Reaction: Selective formation of the

-isobutyryl amide. The silyl ethers at 3' and 5' are stable under these conditions.

-

-

Selective Hydrolysis:

-

Add aqueous ammonia or water/methanol.[7]

-

Mechanism:[][4][7][8] The unstable O-silyl ether bonds hydrolyze rapidly.[] The

-isobutyryl amide is stable under these mild hydrolytic conditions. -

Result: Pure

-isobutyryl-2'-deoxycytidine.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

-

-

DMT Protection & Phosphitylation:

-

Standard dimethoxytritylation at 5'-OH using DMT-Cl/Pyridine.[]

-

Standard phosphitylation at 3'-OH using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[]

-

Comparative Performance Data

The following data highlights why a researcher would choose

Deprotection Kinetics

Time required for >99% removal of protecting group.

| Condition | |||

| Std. Ammonia ( | 16 h @ 55°C | 4-6 h @ 55°C | < 1 h @ 55°C |

| AMA (1:1 MeNH | 1.5 h @ 65°C | 20 min @ 65°C | 5-10 min @ 65°C |

| Ethylenediamine / Ethanol | Slow / Incomplete | Moderate | Fast |

Side Reaction Profile (Transamidation)

Percentage of

| Protecting Group | Transamidation Risk | Notes |

| Benzoyl ( | High (~16%) | Significant product contamination; avoid with methylamine/diamines. |

| Isobutyryl ( | Low (~4%) | Acceptable for most applications; safer than Bz. |

| Acetyl ( | Negligible (<1%) | Ideal for AMA; deprotection outcompetes side reaction. |

Strategic Applications

Methyl Phosphonate Synthesis

Synthesis of non-ionic methyl phosphonate backbones requires deprotection with ethylenediamine in ethanol.

-

Problem:

suffers severe transamidation (10-20%) with ethylenediamine. -

Solution:

reduces this risk significantly (to ~4%), making it a viable alternative if

Photochemical & Microarray Applications

In light-directed synthesis (e.g., Affymetrix-style chips) or when using photocleavable linkers:

-

Problem: The benzoyl group is aromatic and absorbs UV light, potentially interfering with photolabile protecting groups (like MeNPOC) or quenching photo-activation.

-

Solution: The isobutyryl group is non-aromatic . It is "UV transparent" in the critical ranges used for photochemistry, preventing interference with light-directed deprotection steps.[]

"Mild" Deprotection Compatibility

For oligonucleotides containing sensitive modifications (e.g., dyes like TAMRA/CY5 that degrade in harsh ammonia):

-

can be deprotected under milder conditions (e.g., Ammonia/Ethanol at room temp for extended time) more effectively than

Experimental Workflow: Oligo Synthesis

Synthesis Cycle (Standard 1 mol scale)

-

Detritylation: 3% TCA in DCM.

-

Coupling:

-

Monomer: 0.1 M

phosphoramidite in Acetonitrile. -

Activator: 0.25 M ETT (5-Ethylthio-1H-tetrazole).[]

-

Time: Standard (e.g., 60s - 120s) . No extended coupling needed.

-

-

Capping: Acetic Anhydride / N-Methylimidazole.[]

-

Note: No transamidation occurs during capping because the amine is already protected.

-

-

Oxidation: Iodine/Water/Pyridine.

Recommended Deprotection Protocol

For a standard DNA oligo containing

-

Reagent: Conc.

(28-30%). -

Temp/Time: 55°C for 6 hours (or Room Temp for 24 hours).

-

Validation: Analyze by HPLC. Look for the "n-1" peak or a peak with +70 Da (retained isobutyryl) if time is insufficient.

References

-

Comparison of Deprotection Kinetics

-

Chaix, C., Duplaa, A. M., Molko, D., & Teoule, R. (1987).[] Solid phase synthesis of the 5'-half molecule of E. coli tRNA Val using a new protected ribonucleoside phosphoramidite. Nucleic Acids Research, 15(2), 408-409.[] (Demonstrates isobutyryl deprotection kinetics vs benzoyl).

-

-

Transamidation Side Reactions

- Glen Research Technical Report. Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers.

-

Photolithographic Synthesis

-

McGall, G. H., et al. (1997).[] The Efficiency of Light-Directed Synthesis of DNA Arrays on Glass Substrates. Journal of the American Chemical Society. (Highlights the use of isobutyryl-dC for high-yield light-directed synthesis).

-

-

General Phosphoramidite Chemistry

-

Beaucage, S. L., & Caruthers, M. H. (1981).[] Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters.

-

Sources

- 2. academic.oup.com [academic.oup.com]

- 3. N4-Benzoyl-2'-deoxycytidine | C16H17N3O5 | CID 9797617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 3,N4-etheno, 3,N4-ethano, and 3-(2-hydroxyethyl) derivatives of 2'-deoxycytidine and their incorporation into oligomeric DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epublications.vu.lt [epublications.vu.lt]

- 6. benchchem.com [benchchem.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. CN113278040A - Preparation method of 5' -isobutyryl-N4-hydroxycytidine - Google Patents [patents.google.com]

Optimizing Oligonucleotide Synthesis: A Comparative Technical Guide to N4-Protection of Deoxycytidine

Executive Summary

In the high-fidelity landscape of oligonucleotide synthesis, the protection of the exocyclic amino group of 2'-deoxycytidine (dC) is a critical determinant of yield, purity, and downstream application success. While N4-benzoyl-dC (Bz-dC) has long served as the industry workhorse, the demand for "Ultra-Fast" and "Ultra-Mild" deprotection strategies has elevated alternative groups like N4-acetyl (Ac-dC) and N4-isobutyryl (Ibu-dC).

This guide provides a technical deep-dive into Ibu-deoxycytidine , contrasting its physicochemical properties, deprotection kinetics, and side-reaction profiles against the standard Benzoyl and the rapid Acetyl groups. It is designed for process chemists and oligonucleotide engineers seeking to optimize synthetic cycles and minimize impurity profiles such as N4-transamidation.

Part 1: The Chemical Challenge of N4-Deoxycytidine

The exocyclic nitrogen (N4) of cytosine is a weak nucleophile. However, during the phosphoramidite coupling cycle—specifically in the presence of potent activators like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI)—an unprotected N4 amine can participate in nucleophilic attack on the activated phosphoramidite. This leads to N-branching , a catastrophic failure mode where the oligonucleotide chain grows from the base rather than the sugar backbone.

To prevent this, the N4 position is acylated.[1][2] The ideal protecting group must satisfy three opposing forces:

-

Stability: It must withstand the acidic conditions of detritylation (TCA/DCA) in every cycle.

-

Solubility: It must enhance the lipophilicity of the dC phosphoramidite to ensure high coupling efficiency in acetonitrile.

-

Lability: It must be removed completely during the final deprotection step without damaging the DNA/RNA backbone or modifying the base.

Part 2: The Contenders (Bz vs. Ac vs. Ibu)

N4-Benzoyl (Bz-dC): The Historic Standard

-

Structure: A planar, aromatic benzoyl group.

-

Pros: Extremely stable in solution; highly crystalline phosphoramidites (easy purification).

-

Cons: Requires harsh deprotection (Concentrated NH₄OH at 55°C for 8–16 hours).

-

Critical Failure: Incompatible with methylamine (AMA) deprotection due to transamidation (see Mechanism section below).

N4-Acetyl (Ac-dC): The "Fast" Specialist

-

Structure: A small aliphatic acetyl group.

-

Pros: Hydrolyzes extremely rapidly. Compatible with AMA (10 mins at 65°C).[2][3]

-

Cons: The phosphoramidite can be less stable in solution than Bz equivalents. Lower lipophilicity can sometimes affect coupling efficiency in specific solvent systems.

N4-Isobutyryl (Ibu-dC): The Strategic Hybrid

-

Structure: A branched aliphatic isobutyryl group.

-

The "Why": Ibu-dC occupies a physicochemical "sweet spot."

-

Crystallinity: Unlike some Acetyl derivatives which can be oils, Ibu-dC phosphoramidites often exhibit superior crystallinity, leading to higher purity starting materials (>99%).

-

Kinetics: It deprotects significantly faster than Benzoyl but offers greater solution stability than Acetyl.

-

Sterics: The branched isopropyl moiety provides steric bulk that discourages side reactions during synthesis, yet the amide bond is sufficiently twisted to allow nucleophilic attack during deprotection.

-

Part 3: Mechanism of Failure – The Transamidation Trap

The most significant reason to switch from Bz-dC to Ibu-dC or Ac-dC is the use of "Fast" deprotection reagents containing methylamine (AMA).

When Bz-dC is treated with methylamine, the methylamine can attack the carbonyl carbon of the benzoyl group (intended pathway) OR attack the C4 carbon of the cytosine ring (transamidation).

-

Intended Pathway: Hydrolysis of the amide

Free dC + Benzamide. -

Side Reaction: Displacement of the exocyclic amine

N4-methyl-dC (Mutation).

Why Ibu/Ac win here: The Acetyl and Isobutyryl groups are more susceptible to exocyclic attack (hydrolysis) than the C4-ring attack. Consequently, the deprotection reaction proceeds orders of magnitude faster than the transamidation side reaction, effectively eliminating the mutation risk.

Visualization: The Transamidation Pathway

Caption: Comparative pathway showing how steric/electronic properties of the protecting group influence the ratio of deprotection (Path A) vs. mutation (Path B).

Part 4: Comparative Data & Decision Matrix

Table 1: Physicochemical & Kinetic Profile

| Feature | N4-Benzoyl (Bz) | N4-Acetyl (Ac) | N4-Isobutyryl (Ibu) |

| Deprotection (NH₄OH) | Slow (16h @ 55°C) | Fast (30m @ RT) | Moderate (2-4h @ RT or 55°C) |

| Deprotection (AMA) | Incompatible (Mutagenic) | Excellent (10m @ 65°C) | Compatible (Good) |

| Solubility (ACN) | High | Moderate | High |

| Crystallinity | Excellent | Variable (often oil) | Good/Excellent |

| Transamidation Risk | High (with alkylamines) | Negligible | Low |

| Primary Use Case | Standard Synthesis | High-Throughput / Fast | Ultra-Mild / High Purity |

Table 2: Deprotection Conditions[4]

| Reagent | Condition | Bz-dC Result | Ibu-dC Result | Ac-dC Result |

| Standard Ammonia | 55°C, 16h | Complete | Complete | Complete |

| AMA (1:1 NH₄OH/MeNH₂) | 65°C, 10m | N4-Me-dC formed | Complete | Complete |

| UltraMild (K₂CO₃/MeOH) | RT, 4h | Incomplete (<10%) | Complete | Complete |

Part 5: Experimental Protocols

Protocol A: Synthesis Cycle (Coupling)

Note: This protocol applies to Ibu-dC phosphoramidites on a standard 1 µmol scale.

-

Reagent Prep: Dissolve N4-isobutyryl-2'-deoxycytidine phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Ensure water content is <30 ppm.

-

Detritylation: Flush column with 3% Dichloroacetic acid (DCA) in Toluene for 60 seconds. Wash with Acetonitrile.[4]

-

Coupling:

-

Inject Ibu-dC amidite and Activator (0.25 M ETT or 0.25 M DCI) simultaneously.

-

Coupling Time: 120 seconds (Standard) or 180 seconds (if steric bulk of Ibu is a concern for specific sequence contexts, though rarely necessary).

-

-

Capping: Acetic anhydride/Pyridine/THF (Cap A) + N-methylimidazole (Cap B).

-

Oxidation: 0.02 M Iodine in THF/Pyridine/H₂O.

Protocol B: "Ultra-Mild" Deprotection for Ibu-dC

Use this protocol when synthesizing oligos containing labile modifications (e.g., dyes like TAMRA or Cyanine) that cannot withstand hot ammonia.

-

Cleavage: Treat solid support with 50 mM Potassium Carbonate (K₂CO₃) in anhydrous Methanol.

-

Incubation: Agitate at Room Temperature (20–25°C) for 4 hours.

-

Desalting: Neutralize with 2M TEAA (Triethylammonium acetate) and pass through a Sephadex G-25 column or equivalent desalting cartridge.

-

Validation: Analyze via ESI-MS. Ibu-dC (MW 331.3 Da) should fully convert to dC (MW 227.2 Da).

Part 6: Logical Workflow & Decision Tree

When should you choose Ibu-dC over the standard Ac-dC for fast deprotection?

-

Purity Requirements: If the Ac-dC amidite source is an oil or low purity, Ibu-dC offers a crystalline alternative that purifies better during amidite manufacturing.

-

Orthogonality: If using "UltraMild" reagents (Pac-dA, iPr-Pac-dG), Ibu-dC matches the deprotection kinetics of the system better than Bz-dC.

Caption: Decision matrix for selecting the optimal dC protecting group based on deprotection constraints and raw material quality.

References

-

Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311. Link

-

Glen Research. (2023). Deprotection Guide: Usage of AMA and UltraMild Strategies.[5] Glen Research Technical Bulletins. Link

-

Thermo Fisher Scientific. (2024). Phosphoramidite Chemistry and Protecting Groups: Technical Handbook. Thermo Fisher Scientific. Link

-

Reddy, M. P., et al. (1994). Fast Cleavage and Deprotection of Oligonucleotides.[2][5][6] Tetrahedron Letters, 35(25), 4311-4314. Link

-

Biosearch Technologies. (2022). Oligonucleotide Synthesis Basics: Depurination and Side Reactions.[4] LGC Biosearch Technical Notes. Link

Sources

A Comprehensive Technical Guide to N4-isobutyryl-2'-deoxycytidine (Ibu-dC)

This guide provides an in-depth analysis of the physical and chemical characteristics of N4-isobutyryl-2'-deoxycytidine (Ibu-dC), a critical building block in synthetic biology and drug development. Designed for researchers, scientists, and professionals in oligonucleotide synthesis and medicinal chemistry, this document synthesizes core data with practical, field-proven insights to facilitate its effective application.

Introduction: The Role of Ibu-dC in Oligonucleotide Synthesis

N4-isobutyryl-2'-deoxycytidine is a modified nucleoside, specifically a derivative of 2'-deoxycytidine. The core modification is the attachment of an isobutyryl (Ibu) group to the exocyclic amine (N4) of the cytosine base. This modification is not a random choice; it serves a crucial purpose as a temporary protecting group.

In the intricate process of solid-phase oligonucleotide synthesis, the reactive functional groups of nucleoside phosphoramidites that are not involved in the formation of the phosphodiester backbone must be masked or "protected." The N4 amine of cytidine is one such group. The isobutyryl group provides robust protection under the conditions required for DNA chain elongation but can be cleanly and efficiently removed during the final deprotection step. Its lability is intermediate between the highly stable benzoyl (Bz) group and the more labile acetyl (Ac) group, offering a unique kinetic profile that is advantageous in specific synthetic schemes. Understanding the precise characteristics of Ibu-dC is therefore paramount for optimizing synthesis protocols and ensuring the integrity of the final oligonucleotide product.

Chemical Identity and Structure

A clear definition of the molecule is the foundation of all subsequent experimental work.

-

Systematic (IUPAC) Name: N-isobutyryl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

-

Common Names: N4-isobutyryl-2'-deoxycytidine, Ibu-dC, dC(ibu)

-

CAS Number: 110313-43-8

-

Chemical Formula: C₁₃H₁₉N₃O₅

-

Molecular Weight: 297.31 g/mol

Caption: 2D structure of N4-isobutyryl-2'-deoxycytidine.

Physicochemical Properties

The physical and chemical properties of Ibu-dC dictate its handling, storage, and reactivity. These values are critical for designing experimental protocols, from dissolving the compound to predicting its behavior in a reaction mixture.

Table 1: Core Physicochemical Characteristics of Ibu-dC

| Property | Value | Significance & Experimental Insight |

| Appearance | White to off-white crystalline solid/powder | The visual appearance is a first-pass quality indicator. Any significant deviation (e.g., yellowing) may suggest degradation or impurities. |

| Melting Point | 199 - 203 °C | A sharp melting range is indicative of high purity. A broad or depressed range suggests the presence of impurities. |

| Solubility | Soluble in Methanol, Chloroform, Ethyl Acetate | Solubility dictates the choice of solvents for reaction, purification (crystallization, chromatography), and analytical characterization (e.g., NMR). |

| pKa | Not extensively reported; estimated amine pKa is altered by the acyl group. | The isobutyryl group lowers the basicity of the N4 amine, preventing it from interfering with phosphoramidite chemistry. |

| Stability | Stable under anhydrous conditions. Hydrolytically sensitive to strong aqueous base and acid. | Must be stored in a desiccated environment. The lability to base is the key to its removal during oligonucleotide deprotection. |

Spectroscopic and Chromatographic Profile

Verification of the identity and purity of Ibu-dC relies on a combination of spectroscopic and chromatographic techniques. The data below represent typical expected values.

Table 2: Analytical Data for Ibu-dC

| Technique | Parameter | Typical Value | Rationale & Interpretation |

| ¹H NMR | Chemical Shifts (δ) | Specific peaks for sugar protons (H1', H2', etc.), base protons (H5, H6), and isobutyryl protons (CH, CH₃). | Confirms the covalent structure. Integration of peaks can be used to verify the ratio of the base, sugar, and protecting group. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ | m/z 298.1 | Provides unambiguous confirmation of the molecular weight. Other adducts like [M+Na]⁺ (m/z 320.1) may also be observed. |

| UV-Vis Spectroscopy | λmax in Ethanol | ~247 nm and ~302 nm | The UV absorbance profile is characteristic of the protected cytosine chromophore and is essential for quantification using spectrophotometry. |

| HPLC (Reverse Phase) | Retention Time | Varies with column/method | HPLC is the workhorse for purity assessment. A single, sharp peak indicates high purity. The retention time is typically longer than unprotected dC due to the hydrophobic Ibu group. |

Experimental Protocols

The following protocols represent standard, validated methodologies for the synthesis and quality control of Ibu-dC.

Protocol 1: Synthesis of N4-isobutyryl-2'-deoxycytidine

This protocol describes the selective acylation of the N4-amino group of 2'-deoxycytidine. The key challenge is to modify the exocyclic amine without affecting the hydroxyl groups of the deoxyribose sugar. The transient protection method using trimethylsilyl chloride (TMSCl) is a widely accepted and efficient strategy.

Expertise-Driven Rationale: The use of TMSCl to transiently protect the hydroxyl groups is a classic and effective method. It silylates the 3'- and 5'-OH groups, rendering them non-nucleophilic. This directs the subsequent acylation by isobutyric anhydride specifically to the N4-amino group. The silyl ethers are then easily hydrolyzed during the aqueous workup, regenerating the hydroxyls in a single pot.

Methodological & Application

Application Notes and Protocols for the Synthesis of Therapeutic Oligonucleotides Using N4-isobutyryl-2'-deoxycytidine

For: Researchers, scientists, and drug development professionals in the field of therapeutic oligonucleotides.

Introduction: The Critical Role of Protecting Groups in Therapeutic Oligonucleotide Synthesis

The advent of therapeutic oligonucleotides, such as antisense oligonucleotides and small interfering RNAs (siRNAs), has opened new frontiers in medicine, offering highly specific mechanisms for treating a range of diseases.[1][2] The efficacy and safety of these therapies are directly dependent on the purity and fidelity of the synthesized oligonucleotide sequence. The chemical synthesis of these molecules is a complex, stepwise process, with the phosphoramidite method being the gold standard for its efficiency and reliability.[3][4][5]

This process relies on the sequential addition of nucleotide building blocks (phosphoramidites) to a growing chain anchored to a solid support.[3][6] To ensure the precise formation of the desired phosphodiester linkages and prevent unwanted side reactions, various reactive functional groups on the nucleosides must be temporarily masked with protecting groups.[6][7] The choice of these protecting groups is a critical determinant of the overall success of the synthesis, impacting coupling efficiency, stability during synthesis, and the conditions required for the final deprotection step.[2][7]

This guide provides a detailed examination of N4-isobutyryl-2'-deoxycytidine (Ibu-dC), a key phosphoramidite building block, and its applications in the synthesis of therapeutic-grade oligonucleotides. We will explore the chemical rationale for its use, provide detailed protocols, and offer expert insights into its advantages over other commonly used cytidine monomers.

The N4-isobutyryl Protecting Group: A Strategic Choice for Deoxycytidine

The exocyclic amino group of deoxycytidine (dC) is nucleophilic and requires protection to prevent reactions with the activated phosphoramidite during the coupling step and modification during other stages of the synthesis cycle.[8] While several protecting groups exist, the most common for dC have traditionally been benzoyl (Bz) and acetyl (Ac). The N4-isobutyryl (Ibu) group offers a distinct set of properties that make it highly advantageous, particularly for the demanding requirements of therapeutic oligonucleotide production.

The isobutyryl group is a small, branched alkylcarbonyl group. Its lability is intermediate between the more labile acetyl group and the more robust benzoyl group. This "tunable" lability is central to its utility.

Causality Behind Experimental Choices: Why Use Ibu-dC?

-

Enhanced Solubility: The isobutyryl group, like other standard protecting groups such as isobutyryl on dG and benzoyl on dA, enhances the solubility of the nucleoside phosphoramidite in the organic solvents used during synthesis, primarily acetonitrile.[9] High solubility allows for higher effective concentrations of the phosphoramidite, which can lead to more efficient coupling reactions.[9]

-

Optimized Deprotection Kinetics: The rate-determining step in the deprotection of many standard oligonucleotides is often the removal of the isobutyryl group from guanine.[10] The deprotection kinetics of Ibu-dC are well-matched with iBu-dG, allowing for a more uniform and complete deprotection process when using standard conditions like aqueous ammonium hydroxide. This contrasts with Bz-dC, which is cleaved more rapidly. While faster deprotection might seem advantageous, a balanced removal of all protecting groups is crucial to prevent the accumulation of partially deprotected intermediates that can be difficult to remove during purification.

-

Reduced Side Reactions Compared to Alternatives:

-

Acetyl-dC (Ac-dC): While Ac-dC allows for very rapid deprotection protocols (e.g., "UltraFAST" deprotection with AMA, a mixture of aqueous ammonium hydroxide and aqueous methylamine), it is more labile.[11][12] This can lead to premature deprotection during the synthesis of long oligonucleotides, exposing the amino group and risking side reactions.

-

Benzoyl-dC (Bz-dC): When using AMA for deprotection, Bz-dC can undergo a transamination reaction with methylamine, resulting in the formation of N4-methyl-dC, a mutagenic base modification.[12] The use of Ibu-dC is often compatible with milder deprotection strategies that might still employ amine-based reagents, without the same level of risk for base modification.

-

Data Presentation: Comparison of Common dC Protecting Groups

| Property | N4-isobutyryl (Ibu) | N4-benzoyl (Bz) | N4-acetyl (Ac) |

| Structure | -(CO)CH(CH₃)₂ | -(CO)C₆H₅ | -(CO)CH₃ |

| Relative Lability | Intermediate | Low (most stable) | High (most labile) |

| Standard Deprotection | Ammonium Hydroxide, 55°C, 6-8 hrs | Ammonium Hydroxide, 55°C, 6-8 hrs | Ammonium Hydroxide, 55°C, < 2 hrs |

| Compatibility with AMA | Generally compatible, lower risk of modification | High risk of N4-methyl-dC formation | Required for UltraFAST AMA deprotection |

| Key Advantage | Balanced deprotection kinetics with iBu-dG; good stability | High stability for long synthesis | Enables very fast deprotection protocols |

| Primary Limitation | Slower deprotection than Ac-dC | Slowest deprotection kinetics | Potential for premature deprotection |

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure high-fidelity synthesis of therapeutic oligonucleotides. Each step is explained to provide a clear understanding of its function within the overall workflow.

Visualization: Ibu-dC Phosphoramidite Structure

Caption: Structure of 5'-O-DMT-N4-isobutyryl-2'-deoxycytidine-3'-CE Phosphoramidite.

Protocol 1: Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines a single cycle for the addition of an Ibu-dC monomer to a growing oligonucleotide chain on a solid support using an automated synthesizer.

Core Principle: The synthesis is a four-step cycle that is repeated for each nucleotide added to the sequence.[6] The process is typically performed in the 3' to 5' direction.[3][13]

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

-

Step 1: Deblocking (Detritylation)

-

Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

-

Action: The synthesizer flushes the column containing the solid support with the acidic solution. This cleaves the acid-labile 4,4'-dimethoxytrityl (DMT) group from the 5'-hydroxyl of the terminal nucleotide.

-

Causality: The removal of the DMT group exposes a free 5'-hydroxyl, which is the reactive site for the subsequent coupling reaction. The orange color of the cleaved DMT cation provides a qualitative measure of the reaction efficiency.

-

Duration: 30-60 seconds.

-

-

Step 2: Coupling (Activation)

-

Reagents:

-

0.1 M solution of Ibu-dC phosphoramidite in anhydrous acetonitrile.

-

0.25-0.5 M solution of an activator (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 2,5-Dicyanoimidazole (DCI)) in anhydrous acetonitrile.

-

-

Action: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the nitrogen of the phosphoramidite, creating a highly reactive intermediate that rapidly couples with the free 5'-hydroxyl group of the growing chain.

-

Causality: This is the chain-elongating step. High coupling efficiency (>99%) is paramount for producing high-quality, full-length oligonucleotides. The use of anhydrous (low water content) acetonitrile is critical, as water can react with the activated phosphoramidite, leading to chain termination.[9]

-

Duration: 30-120 seconds.

-

-

Step 3: Capping

-

Reagents:

-

Cap A: Acetic anhydride in tetrahydrofuran (THF)/Pyridine or Lutidine.

-

Cap B: 16% N-Methylimidazole (NMI) in THF.

-

-

Action: The two capping solutions are delivered to the column. This acetylates any 5'-hydroxyl groups that failed to react during the coupling step.

-

Causality: Capping permanently blocks these "failure sequences" from participating in subsequent cycles.[14] This is a crucial quality control step that simplifies the final purification by preventing the formation of (n-1), (n-2), etc., deletion mutants.

-

-

Step 4: Oxidation

-

Reagent: 0.02-0.05 M Iodine in a solution of THF/Pyridine/Water.

-

Action: The oxidizing solution is passed through the column. This converts the unstable phosphite triester linkage formed during coupling into a more stable pentavalent phosphate triester.

-

Causality: The natural state of the DNA backbone is a phosphate group. This oxidation step stabilizes the newly formed internucleotide bond, making it robust enough to withstand the conditions of the subsequent synthesis cycles.[14]

-

Protocol 2: Cleavage from Support and Deprotection

This protocol describes the final steps after the full-length oligonucleotide has been assembled on the solid support.

Core Principle: The process involves two main events: (1) Cleavage of the oligonucleotide from the solid support, and (2) Removal of all remaining protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases (Ibu, Bz).[14]

-

Cleavage and Base Deprotection:

-

Reagent: Concentrated Ammonium Hydroxide (28-30%).

-

Action:

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Add 1-2 mL of concentrated ammonium hydroxide to the support.

-

Seal the vial tightly and place it in an oven or heating block at 55°C.

-

-

Causality: The ammonium hydroxide performs multiple functions. First, it cleaves the succinyl linker, releasing the oligonucleotide from the support. Concurrently, it removes the cyanoethyl protecting groups from the phosphate backbone via β-elimination. Finally, it hydrolyzes the N-acyl protecting groups, including the isobutyryl group on dC and dG, and the benzoyl group on dA.

-

Duration: For a sequence containing standard iBu-dG and Ibu-dC, a deprotection time of 6-8 hours at 55°C is typically sufficient for complete removal of the protecting groups. Incomplete deprotection can lead to modified oligonucleotides that may have altered hybridization properties or immunogenicity.[15]

-

-

Product Recovery:

-

Action:

-

After heating, allow the vial to cool completely to room temperature.

-

Carefully draw off the supernatant (which now contains the deprotected oligonucleotide) using a syringe and pass it through a filter to remove the solid support particles.

-

Wash the support with 0.5 mL of water or dilute ammonium hydroxide and combine the wash with the initial supernatant.

-

Dry the combined solution using a vacuum concentrator (e.g., SpeedVac).

-

-

-

Optional DMT-on Purification:

-

For many therapeutic applications, purification by reverse-phase HPLC is required. If the final DMT group was left on during synthesis ("DMT-on"), the full-length product will be significantly more hydrophobic than the capped failure sequences, greatly simplifying purification.[14]

-

After DMT-on purification, the DMT group is removed by treating the purified oligonucleotide with 80% aqueous acetic acid for 15-30 minutes, followed by desalting.[14]

-

Caption: Hydrolysis of the N4-isobutyryl group from deoxycytidine.

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating through a series of in-process controls and post-synthesis analyses:

-

Trityl Monitoring: The amount of DMT cation released during the deblocking step can be quantified by UV-Vis spectrophotometry. A consistent yield of trityl cation from cycle to cycle indicates high coupling efficiency. A sudden drop signals a problem with the coupling step.

-

Post-Synthesis Analysis: The final, deprotected oligonucleotide should be rigorously analyzed by methods such as reverse-phase HPLC (for purity and DMT-on quantification), anion-exchange HPLC (for charge-based separation), and mass spectrometry (to confirm the exact molecular weight of the full-length product). These analyses provide definitive proof of the synthesis fidelity and deprotection completeness.

By adhering to these detailed protocols and analytical checks, researchers can confidently synthesize high-purity therapeutic oligonucleotides using Ibu-deoxycytidine, ensuring the integrity and quality required for downstream applications.

References

-

Advanced method for oligonucleotide deprotection - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Chemistry of Oligonucleotide Therapeutics 101. (2018-10-31). Oligonucleotide Therapeutics Society via YouTube. [Link]

-

Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. [Link]

- Method for deprotecting oligonucleotides.

-

Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. [Link]

-

Oligonucleotide-based Therapeutics. (2022-04-04). Creative Biolabs via YouTube. [Link]

-

Oligonucleotide synthesis - Wikipedia. Wikipedia. [Link]

-

Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. PubMed Central. [Link]

-

Synthesis of oligodeoxyribonucleotide N3'->P5' phosphoramidates. Oxford Academic. [Link]

-

Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Glen Research. [Link]

-

Synthesis of oligonucleotides on a soluble support. (2017-07-12). Beilstein Journals. [Link]

-

A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. [Link]

-

SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. UTUPub. [Link]

-

Introduction to Oligo Oligonucleotide DNA Synthesis. Biolytic Lab Performance, Inc. [Link]

-

SYNTHESIS OF OLIGONUCLEOTIDES CONTAINING 2′-DEOXYGUANOSINE ADDUCTS OF NITROPYRENES - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Protecting Groups in Oligonucleotide Synthesis. Springer Nature Experiments. [Link]

-

Oligonucleotides Therapeutics: A Basic Understanding of the Use of Phosphoramidite. (2022-10-11). CordenPharma. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. bisresearch.com [bisresearch.com]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. twistbioscience.com [twistbioscience.com]

- 5. utupub.fi [utupub.fi]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

- 10. atdbio.com [atdbio.com]

- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 12. glenresearch.com [glenresearch.com]

- 13. Introduction to Oligo Oligonucleotide DNA Synthesis [biolytic.com]

- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 15. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Ibu-deoxycytidine in Automated DNA Synthesizers

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The incorporation of modified nucleosides into synthetic oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. N4-isobutyryl-2'-deoxycytidine (Ibu-dC) presents a valuable alternative to the more conventional N4-benzoyl-2'-deoxycytidine (Bz-dC) for automated DNA synthesis. The isobutyryl (Ibu) protecting group offers distinct advantages in terms of deprotection kinetics, allowing for milder and more rapid cleavage and deprotection protocols. This can be particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications. This comprehensive guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the successful integration of Ibu-deoxycytidine phosphoramidite into your automated DNA synthesis workflows.

Introduction: The Significance of Protecting Groups in Oligonucleotide Synthesis

Automated solid-phase oligonucleotide synthesis via phosphoramidite chemistry is a cyclical process that relies on the precise and efficient addition of nucleotide monomers to a growing DNA chain.[1] To prevent unwanted side reactions, the exocyclic amino groups of adenosine, guanosine, and cytidine are protected with labile protecting groups. The choice of these protecting groups is critical as it directly impacts coupling efficiency, stability during synthesis, and the conditions required for their eventual removal.

Traditionally, the benzoyl (Bz) group has been the standard for protecting the N4 position of deoxycytidine. However, the isobutyryl (Ibu) group has emerged as a favorable alternative due to its faster deprotection kinetics. This allows for shorter exposure to harsh basic conditions, which is advantageous for the synthesis of complex oligonucleotides with sensitive moieties.

Chemical Properties and Advantages of Ibu-deoxycytidine

The N4-isobutyryl-2'-deoxycytidine phosphoramidite is structurally similar to its benzoyl counterpart, with the key difference being the nature of the exocyclic amine protecting group. The isobutyryl group is less sterically hindering and more susceptible to cleavage under basic conditions compared to the benzoyl group.

Key Advantages:

-

Rapid Deprotection: The Ibu group can be removed significantly faster than the Bz group using standard ammonium hydroxide solutions, and it is also compatible with ultra-fast deprotection methods like AMA (a mixture of ammonium hydroxide and methylamine).[2][3]

-

Milder Deprotection Conditions: The increased lability of the Ibu group allows for deprotection at lower temperatures or for shorter durations, which is crucial for preserving the integrity of sensitive modifications within the oligonucleotide.

-

High Purity of Final Product: The efficient and complete removal of the Ibu protecting group minimizes the risk of residual modifications in the final oligonucleotide product, leading to higher purity.

Experimental Protocols

Reagent Preparation

Proper preparation of the Ibu-deoxycytidine phosphoramidite and other reagents is critical for successful synthesis.

Ibu-deoxycytidine Phosphoramidite Solution:

-

Dissolution: Dissolve the Ibu-dC phosphoramidite in anhydrous acetonitrile to the concentration recommended by your synthesizer manufacturer (typically 0.05 M to 0.1 M).[4]

-

Anhydrous Conditions: Ensure that the acetonitrile used is of high purity and low water content. The use of molecular sieves in the phosphoramidite bottle is recommended to maintain anhydrous conditions.[4]

Standard Reagents:

-

Ensure all other reagents, including the activator (e.g., 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI)), capping solutions, deblocking solution (trichloroacetic acid in dichloromethane), and oxidizing solution, are fresh and of high quality.

Automated DNA Synthesizer Programming

The following are general guidelines for programming your automated DNA synthesizer. These may need to be optimized based on your specific instrument and the nature of the oligonucleotide being synthesized.

Table 1: Recommended Synthesizer Cycle Parameters for Ibu-deoxycytidine

| Step | Reagent | Wait Time (Seconds) | Comments |

| Deblocking | 3% TCA in DCM | 60-120 | Ensure complete removal of the 5'-DMT group. |

| Coupling | Ibu-dC Phosphoramidite + Activator | 30-300 | A standard coupling time of 30 seconds is often sufficient for unmodified bases.[1] For modified nucleosides like Ibu-dC, a longer coupling time of up to 5 minutes may be beneficial to ensure high coupling efficiency.[4] Consider a double coupling step for critical positions. |

| Capping | Cap A + Cap B | 20-30 | To block any unreacted 5'-hydroxyl groups. |

| Oxidation | Iodine Solution | 20-30 | To oxidize the phosphite triester to a more stable phosphate triester. |

Causality Behind Experimental Choices:

-

Coupling Time: While standard phosphoramidites couple efficiently within 30 seconds, the slightly increased steric bulk of modified bases can sometimes warrant longer coupling times to achieve >99% efficiency.[1][4] It is advisable to perform a small-scale test synthesis to optimize the coupling time for your specific conditions. A double coupling, where the coupling step is repeated, can significantly improve the incorporation efficiency of valuable or sterically hindered monomers.[4]

Cleavage and Deprotection

The primary advantage of using Ibu-dC is realized during the cleavage and deprotection step.

This protocol is suitable for most standard oligonucleotides.

-

Cleavage from Support: After synthesis, transfer the solid support to a sealed vial and add concentrated ammonium hydroxide (28-30%). Allow the vial to stand at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

-

Deprotection: Heat the sealed vial at 55°C for 4-8 hours. The isobutyryl group on cytidine is reported to be completely removed in less than four hours under these conditions.

-

Evaporation: After cooling, carefully open the vial and evaporate the ammonium hydroxide to dryness using a vacuum concentrator.

-

Reconstitution: Reconstitute the oligonucleotide pellet in an appropriate buffer or sterile water for downstream applications.

Table 2: Deprotection Times for Ibu-Protected Nucleosides with Ammonium Hydroxide

| Protecting Group | Temperature | Time |

| iBu-dG | Room Temperature | 36 hours |

| iBu-dG | 55°C | 16 hours |

| iBu-dG | 65°C | 8 hours |

| Ibu-dC | Room Temperature | < 4 hours |

| Ibu-dC | 55°C | Significantly less than 4 hours (estimated) |

This protocol is ideal for high-throughput synthesis and for oligonucleotides containing sensitive modifications.[2]

-

Cleavage from Support: Add a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) to the solid support in a sealed vial. Let it stand at room temperature for 10 minutes.

-

Deprotection: Heat the sealed vial at 65°C for 10-15 minutes. The UltraFAST system is compatible with Ibu-protected nucleosides.[2][5]

-

Evaporation and Reconstitution: Follow steps 3 and 4 from the standard deprotection protocol.

Self-Validating System:

To ensure complete deprotection, it is recommended to analyze the final product by mass spectrometry or HPLC. The presence of any residual protecting groups will be evident as a mass shift or a separate peak in the chromatogram.

Visualization of Key Processes

Chemical Structure of Ibu-deoxycytidine Phosphoramidite

Caption: Chemical structure of Ibu-deoxycytidine phosphoramidite.

Automated DNA Synthesis Cycle Workflow

Caption: The four-step cycle of automated DNA synthesis.

Troubleshooting

Table 3: Common Issues and Solutions

| Issue | Potential Cause | Recommended Solution |

| Low Coupling Efficiency | - Degraded phosphoramidite (moisture contamination)- Inefficient activation- Insufficient coupling time | - Use fresh, anhydrous acetonitrile for dissolution.- Ensure the activator solution is fresh.- Increase the coupling time or perform a double coupling. |

| Incomplete Deprotection | - Old or low-quality ammonium hydroxide- Insufficient deprotection time or temperature | - Use fresh, concentrated ammonium hydroxide.- Increase the deprotection time or temperature according to the protocols.- For sensitive oligos, use the AMA deprotection method. |